Unveiling the Potential of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide to Its Natural Sources and Biological Activity
Unveiling the Potential of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One: A Technical Guide to Its Natural Sources and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One, a curcuminoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this diarylheptanoid, detailing its presence in various plant species. Furthermore, this document outlines established experimental protocols for its extraction and purification and delves into its known biological activities, with a particular focus on its role in modulating key signaling pathways. Quantitative data, where available, is presented in a structured format to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One is predominantly found in the rhizomes of various plants belonging to the Zingiberaceae family, commonly known as the ginger family. While it is often a minor constituent compared to other curcuminoids like curcumin, its presence is significant in several species.
The primary natural sources identified in the scientific literature include:
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Curcuma longa (Turmeric): The rhizome of Curcuma longa is a well-documented source of this compound.[1][2] The all-trans isomer, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, was first fully characterized from turmeric extracts in 1993.[2]
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Curcuma kwangsiensis: This species of Curcuma has been identified as a source from which 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One can be isolated.[3][4] However, studies have noted that the yield of this specific compound from Curcuma kwangsiensis can be low.[3]
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Etlingera elatior (Torch Ginger): The rhizomes of torch ginger are another confirmed natural source of this curcuminoid.[1][2]
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Alpinia galanga (Galangal): This plant, also a member of the ginger family, has been shown to contain 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One.[5]
Quantitative Analysis
Precise quantitative data for 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One in its natural sources is limited in publicly available literature, as it is often a less abundant curcuminoid. However, studies on the general composition of these plants provide some context.
| Plant Species | Part | Compound Class | Reported Content | Citation |
| Curcuma longa | Rhizome | Total Curcuminoids | Average of 2.61% (comprising curcumin, demethoxycurcumin, and bisdemethoxycurcumin) | [6] |
| Alpinia galanga | Rhizome | Essential Oils | 0.143% to 1.32% | [5] |
Note: The table highlights the general composition of related compounds. The concentration of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One is expected to be a fraction of the total curcuminoid content. Further targeted quantitative studies are required to establish the precise concentration of this specific compound in these sources.
Experimental Protocols: Extraction and Isolation
The isolation and purification of 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods for diarylheptanoids from the Zingiberaceae family.
General Extraction and Fractionation
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Preparation of Plant Material: Dried and powdered rhizomes (e.g., 30 kg of Zingiber officinale) are used as the starting material.[7]
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Solvent Extraction: The powdered material is extracted with 70% ethanol (e.g., 210 L) under reflux at 60°C for 2 hours. This process is typically repeated twice.[7]
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Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.[7]
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Solvent Partitioning: The crude extract is suspended in 95% ethanol and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.[7]
Chromatographic Purification
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Column Chromatography: The ethyl acetate fraction, which is typically enriched with diarylheptanoids, is subjected to column chromatography on silica gel. A gradient elution system, such as chloroform-acetone, is used to separate the compounds.[7]
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water mixtures.[7][8]
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High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the separation of bioactive constituents from Alpinia officinarum, offering an alternative to traditional column chromatography.[9]
Biological Activities and Signaling Pathways
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One has demonstrated notable biological activities, particularly in the realms of antiviral and anti-inflammatory research.
Antiviral Activity: Inhibition of SARS-CoV-2 Nucleocapsid Protein
Recent studies have identified 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[3][4] The N protein is crucial for the viral life cycle, and its inhibition presents a promising therapeutic strategy. The compound has been shown to exhibit excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 μM and 0.17 μM, respectively.[3][4]
The proposed mechanism involves the binding of the compound to the N-terminal domain (NTD) of the N protein, which is responsible for RNA binding. This interaction is presumed to block the binding of viral RNA to the N protein, thereby inhibiting viral replication and transcription.[3]
Caption: Inhibition of SARS-CoV-2 N Protein by 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One.
Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway
The compound has also been shown to possess anti-inflammatory properties by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[10] Specifically, it has been demonstrated to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[10] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases.
In a typical inflammatory response, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and degradation of IκBα, which normally sequesters the NF-κB (p50/p65) dimer in the cytoplasm. The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One intervenes in this process by preventing the nuclear translocation of p65.
Caption: Inhibition of NF-κB p65 Translocation by 1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One.
Conclusion
1,7-Bis(4-Hydroxyphenyl)-1,4,6-Heptatrien-3-One represents a promising natural product with demonstrated antiviral and anti-inflammatory activities. Its presence in readily available plant sources from the Zingiberaceae family makes it an accessible target for further research and development. The experimental protocols outlined in this guide provide a foundation for its isolation and purification, while the elucidation of its mechanisms of action against the SARS-CoV-2 N protein and the NF-κB signaling pathway highlights its therapeutic potential. Further quantitative studies to determine its concentration in various natural sources and in-depth investigations into its pharmacological properties are warranted to fully realize its clinical utility. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Diarylheptanoid glycosides from Zingiber officinale peel and their anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 3. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimelanoma and Antityrosinase from Alpinia galangal Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
